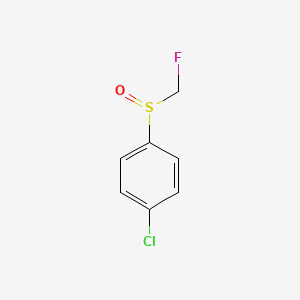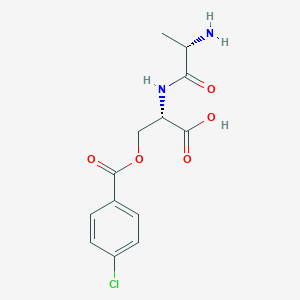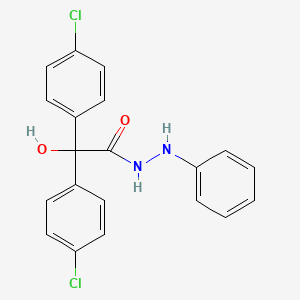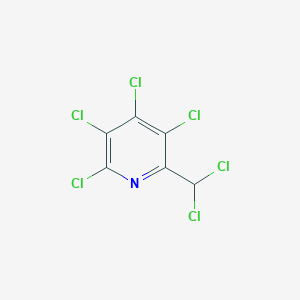
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-YL carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is a chemical compound with the molecular formula C12H11ClO5S. It is known for its unique structure, which includes a benzoxathiol ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxathiol ring can be substituted by nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze the carbonate ester.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoxathiol derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are butanol and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate
- Ethyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate
Uniqueness
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
313529-94-1 |
|---|---|
Molekularformel |
C12H11ClO5S |
Molekulargewicht |
302.73 g/mol |
IUPAC-Name |
butyl (5-chloro-2-oxo-1,3-benzoxathiol-6-yl) carbonate |
InChI |
InChI=1S/C12H11ClO5S/c1-2-3-4-16-11(14)17-8-6-9-10(5-7(8)13)19-12(15)18-9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
KVBWTNHOSYLTLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)




![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)

![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)
